molecular formula C8H5ClN2O B1356722 6-Chloro-1,7-naphthyridin-2(1H)-one CAS No. 93493-68-6

6-Chloro-1,7-naphthyridin-2(1H)-one

Cat. No.: B1356722
CAS No.: 93493-68-6
M. Wt: 180.59 g/mol
InChI Key: NRUPILJTHVRVPJ-UHFFFAOYSA-N
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Description

6-Chloro-1,7-naphthyridin-2(1H)-one is a heterocyclic compound that contains a naphthyridine ring system with a chlorine atom at the 6th position and a keto group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1,7-naphthyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-chloronicotinic acid with ammonia or amines, followed by cyclization to form the naphthyridine ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1,7-naphthyridin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The keto group can participate in redox reactions.

    Condensation Reactions: The compound can form condensation products with other reactive species.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-1,7-naphthyridin-2(1H)-one depends on its specific biological target. For example, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membranes. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1,7-Naphthyridin-2(1H)-one: Lacks the chlorine atom at the 6th position.

    6-Bromo-1,7-naphthyridin-2(1H)-one: Contains a bromine atom instead of chlorine.

    6-Methyl-1,7-naphthyridin-2(1H)-one: Contains a methyl group instead of chlorine.

Uniqueness

6-Chloro-1,7-naphthyridin-2(1H)-one is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

6-chloro-1H-1,7-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-7-3-5-1-2-8(12)11-6(5)4-10-7/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRUPILJTHVRVPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=CN=C(C=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30575352
Record name 6-Chloro-1,7-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93493-68-6
Record name 6-Chloro-1,7-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of N,N-diisopropylamine (4.6 mL, 33 mmol) in anhydrous ethyl ether cooled at −78° C. was added n-butyllithium (1.0M solution in hexanes, 22 mL, 36 mmol). After 30 minutes at this temperature, tert-butyl acetate (3.8 g, 33 mmol) was added slowly to the reaction mixture as a solution in anhydrous diethyl ether (10 mL). After another 20 minutes of stirring at −78° C., tert-butyl 6-chloro-4-formylpyridin-3-ylcarbamate (4.0 g, 16 mmol) was slowly added to the mixture as a solution in tetrahydrofuran (10 mL). The reaction mixture was warmed to room temperature and then poured onto ice. The organic layer was separated, dried over sodium sulfate, and evaporated in vacuo to afford a residue that was redissolved in 1,4-dioxane (30 mL), treated with a 5.0M solution of hydrogen chloride in water (30 mL), and heated at 90° C. for 2 hours. The cooled reaction mixture was neutralized by addition of solid sodium bicarbonate, producing a fine white precipitate. Solids were collected via vacuum filtration, washing with water (25 mL) and then tetrahydrofuran (25 mL) to afford the title compound as a white solid (2.3 g, 82%), which was used in the next step without further purification.
Quantity
30 mL
Type
solvent
Reaction Step One
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4.6 mL
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reactant
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0 (± 1) mol
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solvent
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22 mL
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reactant
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3.8 g
Type
reactant
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Quantity
10 mL
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solvent
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Quantity
4 g
Type
reactant
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Quantity
10 mL
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solvent
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[Compound]
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solution
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0 (± 1) mol
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30 mL
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reactant
Reaction Step Seven
Yield
82%

Synthesis routes and methods II

Procedure details

A solution of 4.63 g (13 mmoles) of 2-chloro-5-((2,2-dimethyl-1-oxopropyl)amino)-β-hydroxy-4-pyridine propanoic acid, 1,1-dimethylethyl ester in 70 ml of dioxane and 30 ml of 3N HCl in water was warmed at reflux for a period of 4 hours. The solution was diluted with 100 ml of water and cooled to give a white precipitate. The crystals were filtered, washed with water and dried in a vacuum oven to give 2.18 g (93% of theoretical) of the above-captioned compound having a melting point of 304°-306° C. The carbon, hydrogen and nitrogen content calculated for C8H5ClN2O is C, 53.20; H, 2.79; and N, 15.52 percent by weight which compares to that actually found upon analysis of C, 53.55; H, 2.79; and N, 15.47.
Name
2-chloro-5-((2,2-dimethyl-1-oxopropyl)amino)-β-hydroxy-4-pyridine propanoic acid, 1,1-dimethylethyl ester
Quantity
4.63 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
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30 mL
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solvent
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